molecular formula C14H21N B1608860 4-[2-(4-Methylphenyl)ethyl]piperidine CAS No. 26614-98-2

4-[2-(4-Methylphenyl)ethyl]piperidine

Cat. No. B1608860
CAS RN: 26614-98-2
M. Wt: 203.32 g/mol
InChI Key: UAMOWMWECFNJHB-UHFFFAOYSA-N
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Description

“4-[2-(4-Methylphenyl)ethyl]piperidine” is a chemical compound with the molecular formula C14H21N . It has a molecular weight of 203.32 g/mol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-[2-(4-Methylphenyl)ethyl]piperidine” is 1S/C14H21N/c1-12-2-4-13 (5-3-12)6-7-14-8-10-15-11-9-14/h2-5,14-15H,6-11H2,1H3 . The compound has a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 .


Physical And Chemical Properties Analysis

“4-[2-(4-Methylphenyl)ethyl]piperidine” has a molecular weight of 203.32 g/mol . It has a computed XLogP3-AA value of 3.4, which is a measure of its lipophilicity . The compound has a topological polar surface area of 12 Ų .

Scientific Research Applications

Anticancer and Antimicrobial Agents

  • Aromatase Inhibitors for Breast Cancer Treatment : A study focused on the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, showing strong inhibition of human placental aromatase, suggesting potential for treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).
  • Anti-Acetylcholinesterase Activity : Novel piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity, indicating their potential as antidementia agents (Sugimoto et al., 1990).
  • Antimycobacterial Activity : Spiro-piperidin-4-ones exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their promise in treating tuberculosis (Kumar et al., 2008).

Neuroprotective Agents

  • Blocking N-Methyl-D-Aspartate Responses : A study identified (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent NMDA antagonist, suggesting its potential as a neuroprotective agent (Chenard et al., 1995).

Material Science

  • Synthesis and Characterization of Antioxidants for Polypropylene Copolymers : The performance of synthesized antioxidants in polypropylene copolymer was tested, showcasing the impact of phenolic and amino groups on the thermal stability of materials (Desai et al., 2004).
  • Poly(arylene piperidinium) Hydroxide Ion Exchange Membranes : Research into poly(arylene piperidinium)s as anion exchange membranes for alkaline fuel cells revealed excellent alkaline stability and conductivity, important for energy conversion technologies (Olsson et al., 2018).

Insecticides

  • Design and Synthesis of Novel Insecticides : The serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine served as a lead compound for new insecticides, indicating the potential of piperidine derivatives in pest control (Cai et al., 2010).

Corrosion Inhibition

  • Inhibitors for Copper Corrosion : Piperidine and its derivatives have been investigated as corrosion inhibitors for copper in sulfuric acid, demonstrating the structure-dependent efficiency of these compounds in protecting metals (Sankarapapavinasam et al., 1991).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[2-(4-methylphenyl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15-11-9-14/h2-5,14-15H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMOWMWECFNJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406501
Record name 4-[2-(4-methylphenyl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Methylphenyl)ethyl]piperidine

CAS RN

654662-98-3, 26614-98-2
Record name 4-[2-(4-Methylphenyl)ethyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654662-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(4-methylphenyl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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